2-(3-Acetyl-4-hydroxyphenyl)acetic acid
Description
2-(3-Acetyl-4-hydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a hydroxyl group at the 4-position and an acetyl group at the 3-position of the benzene ring. The acetyl group acts as a strong electron-withdrawing group (EWG), while the hydroxyl group serves as an electron-donating group (EDG), creating a unique electronic environment that enhances the acidity of the acetic acid moiety. This compound has gained attention in coordination chemistry, where it acts as a ligand in cobalt(II) complexes with demonstrated antibacterial activity . Its structural features also make it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(3-acetyl-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-4-7(5-10(13)14)2-3-9(8)12/h2-4,12H,5H2,1H3,(H,13,14) |
InChI Key |
UQQPYOTXOILEEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-4-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the acetylation of 4-hydroxyphenylacetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(3-Acetyl-4-hydroxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetyl-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 2-(3-Acetyl-4-oxophenyl)acetic acid.
Reduction: Formation of 2-(3-Hydroxy-4-hydroxyphenyl)acetic acid.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
2-(3-Acetyl-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Acetyl-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3-Acetyl-4-hydroxyphenyl)acetic acid with structurally related phenylacetic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Phenylacetic Acid Derivatives
Key Findings:
Acidity :
- The acetyl group in 2-(3-Acetyl-4-hydroxyphenyl)acetic acid significantly lowers the pKa of the acetic acid group compared to derivatives with EDGs (e.g., methoxy, ethoxy, or methyl). This is due to the acetyl group’s strong electron-withdrawing nature, which stabilizes the deprotonated form .
- Brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) exhibit moderate acidity, as bromine is a weaker EWG than acetyl .
Hydrogen Bonding and Crystal Packing: The hydroxyl group in 2-(3-Acetyl-4-hydroxyphenyl)acetic acid enables strong intermolecular hydrogen bonding, similar to 2-(4-Hydroxy-3-methoxyphenyl)acetic acid. In contrast, 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds, a motif common in carboxylic acids .
Electronic Effects :
- The acetyl group’s EWG nature increases the electrophilicity of the benzene ring, making the compound more reactive in substitution reactions compared to EDG-substituted analogs.
- Methoxy and ethoxy groups (EDGs) reduce ring electrophilicity, as seen in 2-(4-Hydroxy-3-methoxyphenyl)acetic acid, which is less reactive toward electrophiles .
Biological and Synthetic Applications :
- 2-(3-Acetyl-4-hydroxyphenyl)acetic acid’s hydroxyl and acetyl groups enhance its ability to coordinate with metal ions, as demonstrated in cobalt(II) complexes with antibacterial properties .
- Brominated derivatives are pivotal in synthesizing natural products like Combretastatin A-4, where regioselective bromination is critical .
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